2,4,6-trimethyl-3-(N-methylmethanesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide
Description
This compound is a benzenesulfonamide derivative characterized by:
- Trimethyl substitution at the 2, 4, and 6 positions of the benzene ring, introducing steric bulk.
- An N-methylmethanesulfonamido group at position 3, contributing to electron-withdrawing effects.
- A pyridin-3-ylmethyl group as the N-substituent, which may enhance solubility or receptor-binding affinity in biological systems.
Below, we compare its hypothesized properties with structurally similar compounds.
Properties
IUPAC Name |
2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S2/c1-12-9-13(2)17(14(3)16(12)20(4)25(5,21)22)26(23,24)19-11-15-7-6-8-18-10-15/h6-10,19H,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBJIYYECVIDJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NCC2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4,6-trimethyl-3-(N-methylmethanesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide involves several steps, starting with the preparation of the core benzene ring substituted with methyl groups. The introduction of the sulfonamide and pyridine moieties requires specific reagents and reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The pyridine ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,6-trimethyl-3-(N-methylmethanesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analog 1: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Isopropylbenzenesulfonamide
- Key Features: A pyrazolo[3,4-d]pyrimidinyl core fused with a chromenone group. Sulfonamide linked to an isopropyl group. Molecular Weight: 603.0 g/mol . Melting Point: 252–255°C .
- Comparison: The target compound lacks the fused heterocyclic system but shares the sulfonamide backbone. The pyridin-3-ylmethyl group in the target compound may confer greater polarity compared to the isopropyl substituent in Analog 1.
Structural Analog 2: N-(2-Anilinopyridin-3-yl)-4-Methylbenzenesulfonamide
- Key Features :
- Comparison: The target compound’s trimethyl substitution contrasts with Analog 2’s single methyl group, which may enhance lipophilicity. The pyridin-3-ylmethyl group in the target compound could improve aqueous solubility compared to Analog 2’s anilinopyridinyl group.
Structural Analog 3: 4-(1,2,3,4-Tetrahydro-4,4,6-Trimethyl-2-Thioxo-1-Pyrimidinyl)-N-(2-Thiazolyl)-Benzenesulfonamide
- Key Features: Thiazolyl substituent and tetrahydro-pyrimidinyl group. Synthesized using sulfathiazole and 4-methyl-4-isothiocyanato-2-pentanone .
- The target compound’s N-methylmethanesulfonamido group may enhance metabolic stability compared to Analog 3’s thioxo-pyrimidinyl moiety.
Data Table: Comparative Analysis
Key Observations
Solubility : The pyridin-3-ylmethyl group may enhance aqueous solubility compared to isopropyl or thiazolyl substituents in analogs.
Synthetic Complexity : The target compound’s synthesis would require sequential functionalization (methylation, sulfonamidation), contrasting with the cross-coupling or condensation methods used for analogs .
Biological Activity
2,4,6-Trimethyl-3-(N-methylmethanesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a sulfonamide group, a pyridine moiety, and multiple methyl groups. Its molecular formula is with a molecular weight of approximately 320.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₃S |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in tissues .
- Calcium Channel Modulation : The compound may influence calcium influx in vascular smooth muscle cells, potentially leading to alterations in contractility and vascular resistance .
- Apoptosis Induction : Some studies suggest that related sulfonamide compounds can induce apoptosis in cancer cell lines by activating phospholipase C pathways .
Cardiovascular Effects
Research has indicated that sulfonamide derivatives can significantly affect cardiovascular parameters. For instance, one study utilized an isolated rat heart model to evaluate the effects on perfusion pressure and coronary resistance. The results showed that certain derivatives decreased perfusion pressure over time compared to controls, suggesting potential applications in managing cardiovascular diseases .
Anticancer Properties
The ability of the compound to induce apoptosis in cancer cells has been explored in various studies. For example, activation of phospholipase C was linked to increased cytosolic calcium levels and subsequent apoptosis in human gastric cancer cells . This suggests that the compound may have therapeutic potential in oncology.
Study 1: Cardiovascular Impact
A study published in the Brazilian Journal of Science assessed the effects of various benzenesulfonamide derivatives on coronary resistance using an isolated rat heart model. The findings indicated that 4-(2-aminoethyl)-benzenesulfonamide significantly reduced perfusion pressure over time compared to other compounds tested .
Study 2: Cancer Cell Apoptosis
In another investigation, researchers examined the effects of related sulfonamide compounds on human hepatoma cells. The study found that these compounds could induce significant apoptosis through calcium-mediated pathways, highlighting their potential as anticancer agents .
Q & A
Q. What synthetic routes are recommended for synthesizing 2,4,6-trimethyl-3-(N-methylmethanesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide, and how can purity be verified?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide bond formation and pyridinyl group coupling. A common approach is to:
Prepare the methylsulfonamido intermediate via nucleophilic substitution using methanesulfonyl chloride and methylamine.
Introduce the pyridin-3-ylmethyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Purify intermediates via column chromatography and verify purity using 1H/13C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm for pyridinyl groups) and FTIR (S=O stretches at ~1150–1350 cm⁻¹) .
Q. Which spectroscopic techniques are critical for structural characterization of this sulfonamide?
- Methodological Answer :
- 1H/13C NMR : Assign methyl groups (δ 2.1–2.5 ppm for trimethylbenzene) and sulfonamide protons (NH at δ 5.5–6.0 ppm, if not deprotonated) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]+ for C₁₉H₂₅N₃O₄S₂: 448.13) .
- FTIR : Validate sulfonamide (S=O) and pyridinyl (C=N) functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products during pyridinyl coupling?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki-Miyaura coupling; adjust ligand ratios to stabilize intermediates .
- Solvent Optimization : Compare DMF (polar aprotic) vs. toluene (non-polar) to balance reaction rate and selectivity.
- Temperature Control : Conduct reactions at 80–100°C for 12–24 hours, monitoring by TLC .
- By-Product Analysis : Use LC-MS to identify undesired adducts (e.g., dimerization) and adjust stoichiometry .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare calculated activation energies (e.g., for sulfonamide hydrolysis) with experimental kinetic data. Adjust solvation models (e.g., PCM vs. SMD) to better match lab conditions .
- Crystallography : Resolve structural ambiguities (e.g., torsional angles in the pyridinyl group) via X-ray diffraction .
- Literature Cross-Validation : Compare results with analogs like N-benzyl sulfonamides to identify trends in steric/electronic effects .
Q. How can in vitro assays evaluate antimicrobial activity while minimizing cytotoxicity?
- Methodological Answer :
- Dose-Response Testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) at 10–100 μM concentrations. Optimize selectivity index (SI = IC₅₀/MIC) .
- Mechanistic Studies : Probe membrane disruption via fluorescent dye leakage assays or β-galactosidase release .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Standardize Assays : Ensure consistent bacterial strains, growth media (e.g., Mueller-Hinton agar), and incubation times .
- SAR Table : Compare substituent effects (e.g., methyl vs. cycloheptyl groups) on activity (see example below):
| Substituent (R) | MIC (μg/mL, S. aureus) | Cytotoxicity (IC₅₀, μM) |
|---|---|---|
| Pyridin-3-ylmethyl | 8.2 | >100 |
| Benzyl | 12.5 | 85 |
| Data adapted from sulfonamide analogs in . |
- Meta-Analysis : Aggregate data from PubChem and journal repositories to identify outliers or batch-specific variability .
Structure-Activity Relationship (SAR) Design
Q. What computational tools predict the impact of structural modifications on target binding?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR). Prioritize modifications enhancing hydrogen bonding (e.g., –SO₂NH– with Asp27) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the trimethylbenzene core in lipid bilayers .
- ADMET Prediction : Apply SwissADME to optimize logP (target: 2–3) and reduce hERG liability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
